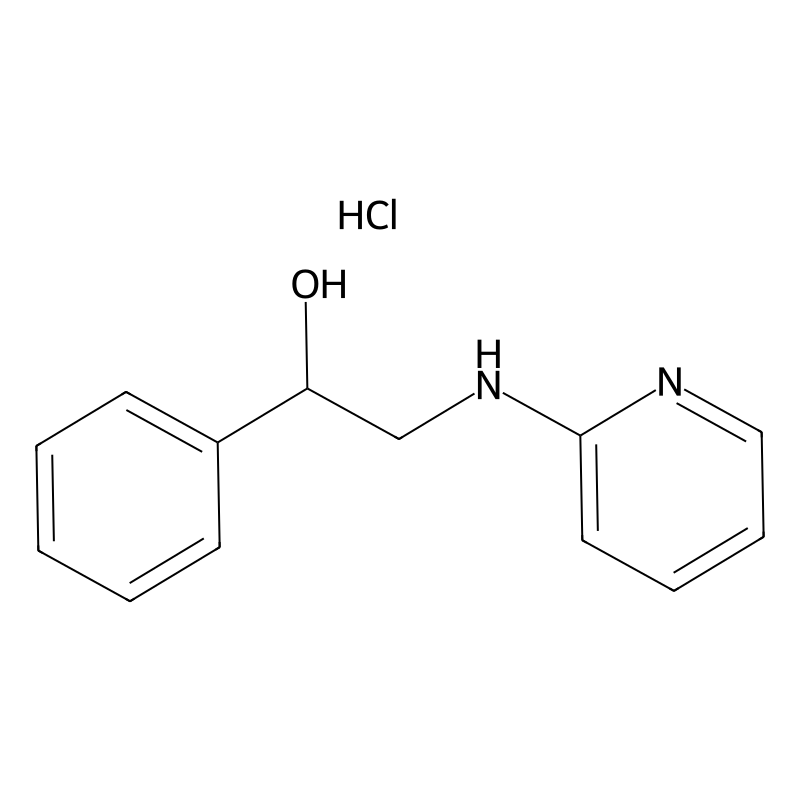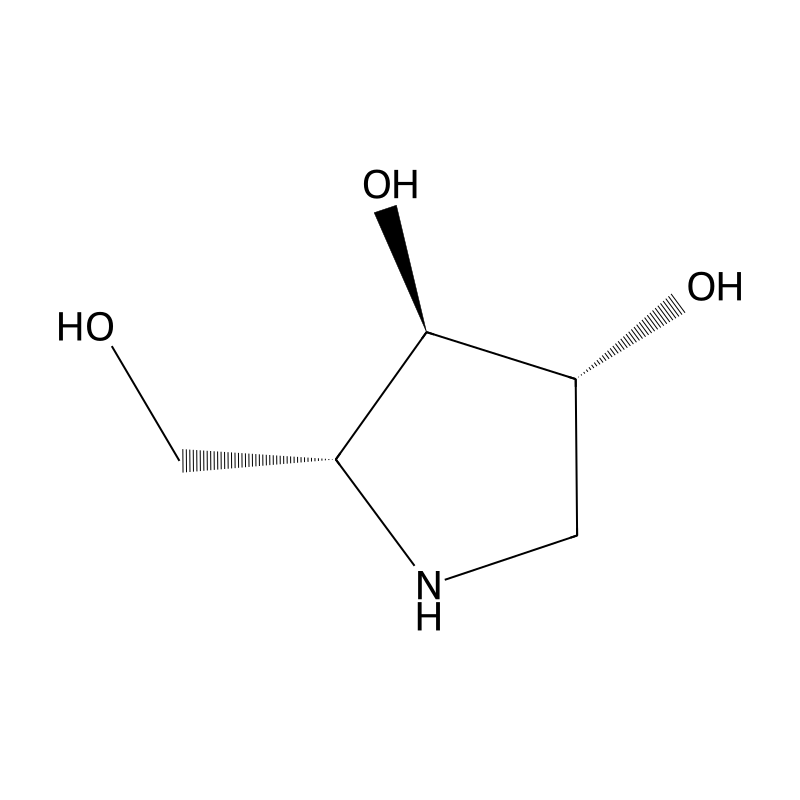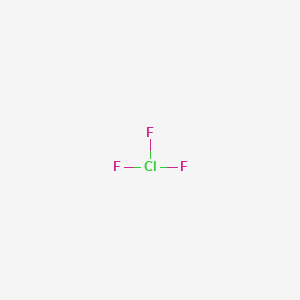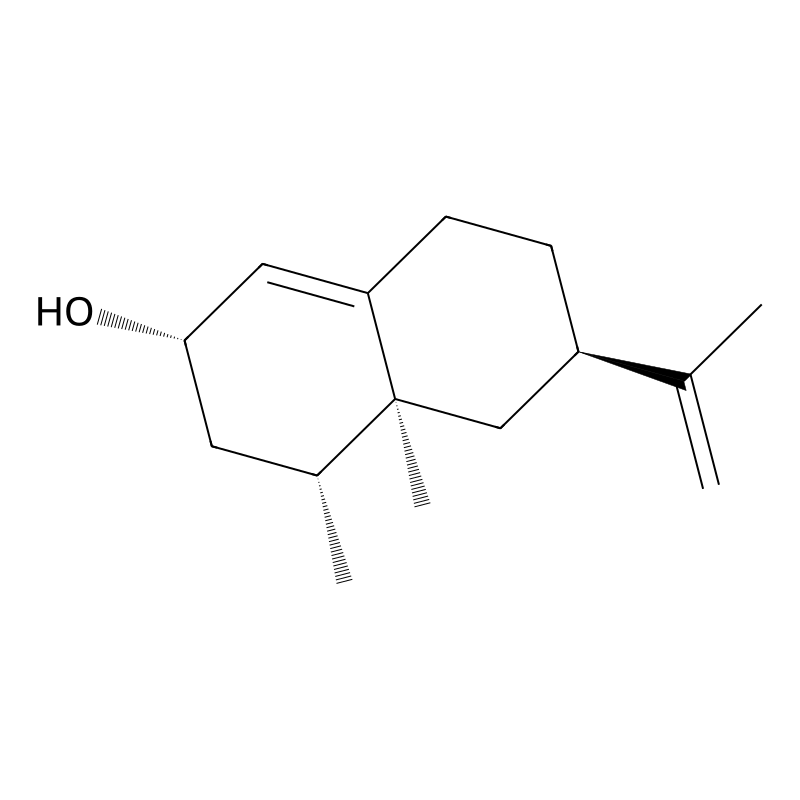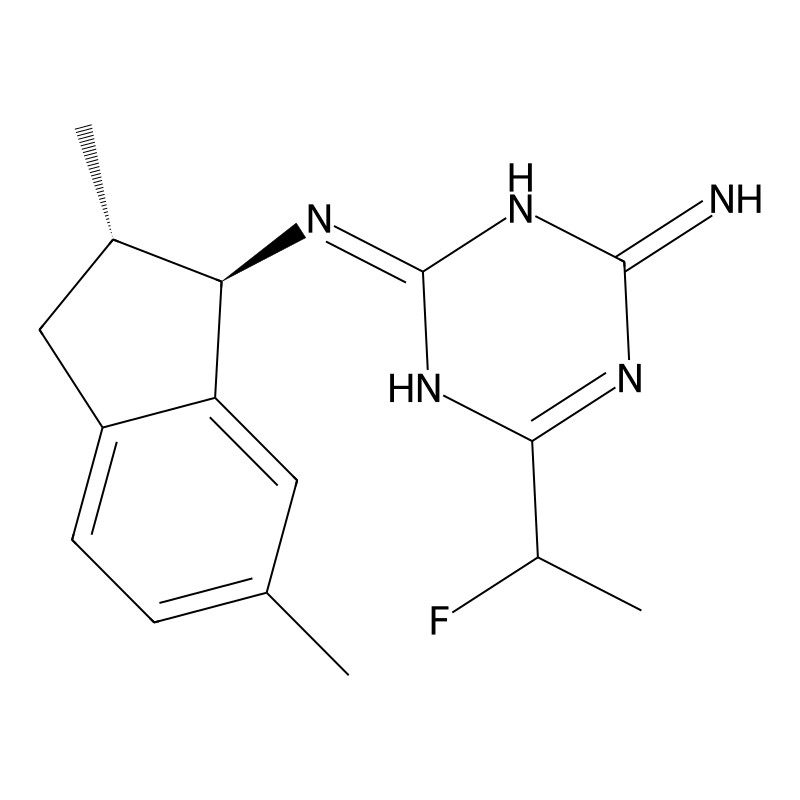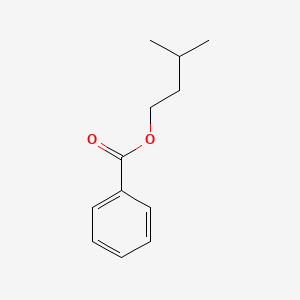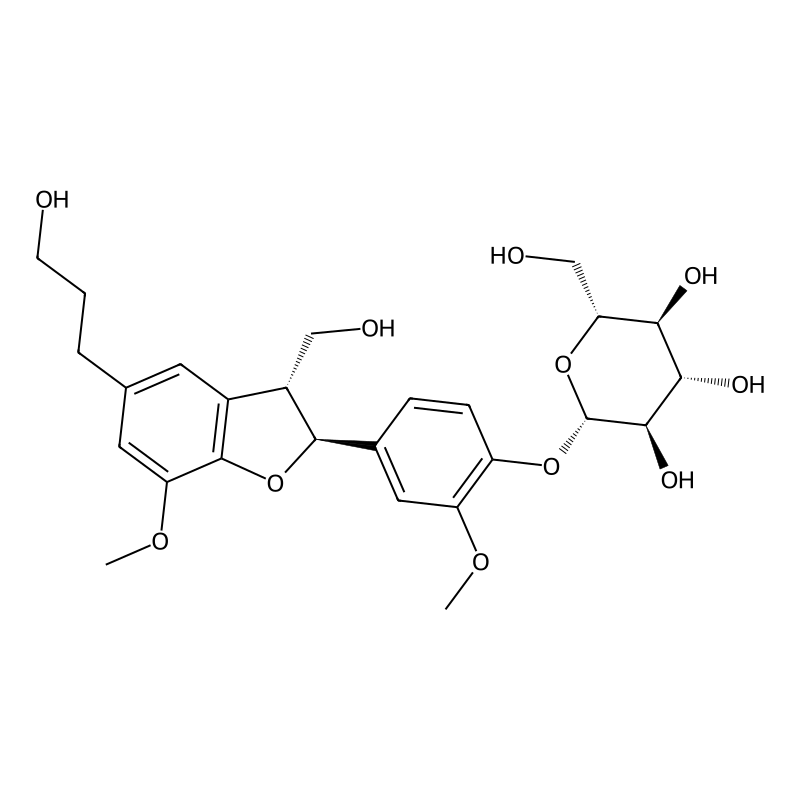3-Methyl-5-oxohexanal
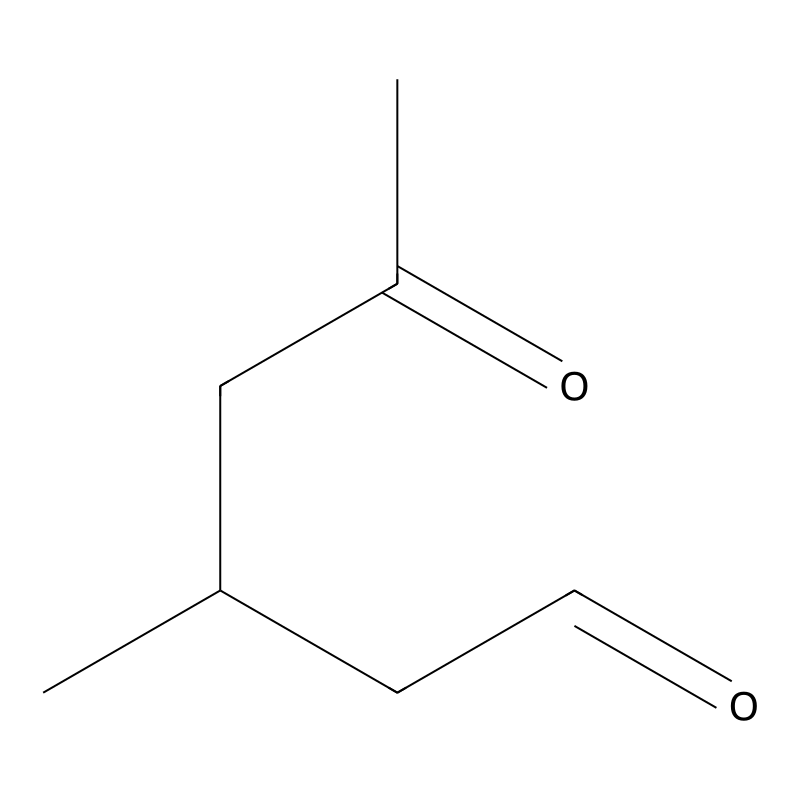
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Methyl-5-oxohexanal is an organic compound with the molecular formula . It is characterized by a six-carbon chain with a methyl group at the third carbon and a ketone functional group at the fifth carbon. This compound belongs to the class of aldehydes and ketones, which are known for their distinct reactivity and versatility in organic synthesis. The structure can be represented as follows:
The compound is notable for its potential applications in various fields, including synthetic chemistry and biological research.
- Ozonolysis: This reaction involves the cleavage of double bonds in alkenes to form carbonyl compounds. For 3-methyl-5-oxohexanal, ozonolysis can yield various aldehydes and ketones depending on the starting alkene used .
- Reduction: The carbonyl groups in 3-methyl-5-oxohexanal can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride. This transformation is significant for synthesizing alcohol derivatives.
- Condensation Reactions: The presence of both aldehyde and ketone functionalities allows for various condensation reactions, such as aldol condensation, where it can react with other carbonyl compounds to form β-hydroxy ketones or aldehydes.
3-Methyl-5-oxohexanal can be synthesized through several methods:
- Ozonolysis of Alkenes: As mentioned earlier, ozonolysis of suitable alkenes can lead to the formation of 3-methyl-5-oxohexanal as a product. For example, starting from 3-methyl-1-hexene can yield this compound upon ozonolysis followed by hydrolysis .
- Aldol Condensation: The compound can also be synthesized through aldol condensation reactions involving acetaldehyde and other carbonyl compounds under basic conditions.
- Direct Oxidation: The oxidation of corresponding alcohols or alkenes using oxidizing agents like potassium permanganate or chromium trioxide can also yield 3-methyl-5-oxohexanal.
3-Methyl-5-oxohexanal has potential applications in various fields:
- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
- Flavoring Agents: Due to its structural characteristics, it may be used in the formulation of flavoring agents or fragrances.
- Pharmaceuticals: Its derivatives could be explored for potential pharmaceutical applications due to their biological activity.
Interaction studies involving 3-methyl-5-oxohexanal focus on its reactivity with other chemical species:
- Nucleophilic Addition: The carbonyl groups in 3-methyl-5-oxohexanal can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Reactivity with Amines: The compound may react with amines to form imines or enamines, which are important intermediates in organic synthesis.
Several compounds share structural similarities with 3-methyl-5-oxohexanal, including:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 4-Methyl-5-oxohexanal | CH₃−CH₂−C(=O)−CH₂−C(=O)−CH₃ | Similar ketone functionality but different methyl placement |
| 2-Methylpentan-4-one | CH₃−C(=O)−CH₂−CH(CH₃)−CH₃ | A ketone with a different carbon chain length |
| Hexanal | CH₃−(CH₂)₄−CHO | An aldehyde without a ketone functionality |
Uniqueness of 3-Methyl-5-Oxohexanal
What sets 3-methyl-5-oxohexanal apart from these similar compounds is its unique combination of both an aldehyde and a ketone functional group within a six-carbon framework. This dual functionality allows for diverse reactivity patterns not typically found in simpler aldehydes or ketones, making it a valuable compound for synthetic applications and biological studies.
